Iron diperchlorate

描述

准备方法

Synthetic Routes and Reaction Conditions: Iron diperchlorate is typically synthesized by reacting iron metal with dilute perchloric acid. The reaction proceeds as follows: [ \text{Fe} + 2 \text{HClO}_4 + 6 \text{H}_2\text{O} \rightarrow \text{Fe(ClO}_4)_2·6\text{H}_2\text{O} + \text{H}_2 ] This reaction involves the oxidation of iron metal to iron(II) ions and the reduction of perchloric acid, resulting in the formation of this compound hexahydrate and hydrogen gas .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is conducted under controlled conditions to ensure safety and efficiency. The reaction is typically carried out in large reactors with precise control over temperature and concentration to optimize yield and purity.

化学反应分析

Types of Reactions: Iron diperchlorate undergoes various types of chemical reactions, including:

Oxidation: Due to its strong oxidizing nature, this compound can oxidize a wide range of organic and inorganic compounds.

Reduction: In the presence of strong reducing agents, this compound can be reduced to iron(II) or iron(III) compounds.

Substitution: this compound can participate in substitution reactions where the perchlorate anion is replaced by other anions or ligands.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic substrates and reducing agents. Conditions often involve aqueous solutions and controlled temperatures.

Reduction Reactions: Strong reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution Reactions: Ligands such as ammonia or phosphines can be used to replace the perchlorate anion under mild conditions.

Major Products Formed:

Oxidation: Products include oxidized organic compounds and iron(III) perchlorate.

Reduction: Products include iron(II) or iron(III) compounds and reduced perchlorate species.

Substitution: Products include iron complexes with new ligands and free perchlorate anions.

科学研究应用

Chemical Reactions and Oxidation Processes

Iron diperchlorate is recognized for its role as a strong oxidizing agent. It is commonly utilized in oxidation reactions, particularly in Fenton-like processes, where it helps in the degradation of organic pollutants. The compound can oxidize a range of organic and inorganic substances, making it valuable in environmental chemistry.

Key Reactions Involving this compound:

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Oxidizes organic substrates | Oxidized organic compounds, |

| Reduction | Can be reduced to iron(II) or iron(III) | or compounds |

| Substitution | Participates in ligand substitution reactions | Iron complexes with new ligands |

Biological Applications

Research indicates that this compound may serve as a model compound for studying iron-containing enzymes and biological oxidation processes. Its oxidizing properties are being explored for potential applications in drug delivery systems.

Case Study: Biological Oxidation

A study highlighted its use in mimicking the activity of iron enzymes, which could lead to advancements in understanding biochemical pathways involving oxidation-reduction reactions .

Electrochemical Applications

This compound has been investigated as a high-performance electrolyte in thermoelectric cells (TECs). Its unique properties allow it to outperform traditional cyanide-based electrolytes, enhancing energy conversion efficiency.

Performance Comparison:

| Electrolyte Type | Power Density (mW/m²) | Temperature Coefficient (mV/K) |

|---|---|---|

| Iron Perchlorate | 687 | +1.76 |

| Cyanide | 475 | -1.42 |

This comparison demonstrates that this compound provides a significantly higher power density and favorable redox potential characteristics compared to conventional electrolytes .

Industrial Applications

In industrial settings, this compound is employed in the production of glass and ceramics due to its oxidizing capabilities. It also finds utility in the manufacturing of batteries and electronic components, where controlled oxidation processes are essential.

Industrial Use Cases:

- Glass Manufacturing: Enhances the quality of glass by promoting oxidation reactions during production.

- Battery Production: Serves as an oxidizing agent in various battery chemistries.

Safety and Handling Considerations

While this compound is useful in many applications, it is crucial to handle it with care due to its strong oxidizing nature, which can pose safety hazards if not managed properly. Appropriate safety protocols should be followed during synthesis and application.

作用机制

The mechanism of action of iron diperchlorate involves its strong oxidizing properties. The compound can transfer oxygen atoms to various substrates, leading to their oxidation. This process is facilitated by the high reactivity of the perchlorate anion, which acts as an electron acceptor. The molecular targets and pathways involved include organic molecules, metal ions, and biological macromolecules, which undergo oxidation upon interaction with this compound .

相似化合物的比较

Iron(III) Perchlorate:

Manganese(II) Perchlorate: This compound, with the formula Mn(ClO₄)₂, shares similar oxidizing properties and is used in similar applications.

Cobalt(II) Perchlorate: With the formula Co(ClO₄)₂, this compound is another strong oxidizing agent used in various chemical reactions.

Uniqueness of Iron Diperchlorate: this compound is unique due to its specific reactivity and stability in aqueous solutions. Unlike some other perchlorates, it does not readily undergo spontaneous redox reactions in the absence of atmospheric oxygen, making it a valuable reagent in controlled oxidation processes .

生物活性

Iron diperchlorate, a compound of iron and perchloric acid, has garnered attention for its biological activity, particularly in the context of oxidative stress, redox reactions, and its potential role in environmental chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological implications of this compound.

This compound can be represented by the formula . It is characterized by its ability to undergo redox reactions, which are crucial in biological systems. The oxidation states of iron (II/III) play a significant role in its reactivity and interactions with biological molecules.

Oxidative Stress and Iron Homeostasis

Research indicates that exposure to perchlorate, including this compound, is associated with oxidative stress. A study analyzing data from the National Health and Nutrition Examination Surveys (NHANES) found significant correlations between perchlorate exposure and biomarkers related to iron homeostasis. Specifically, increased levels of perchlorate were linked to lower serum iron levels and reduced red blood cell counts in both males and non-pregnant females .

Table 1: Associations Between Perchlorate Exposure and Biomarkers

| Biomarker | Association with Perchlorate |

|---|---|

| Serum Iron | Negative |

| Red Blood Cell Count | Negative |

| Serum Uric Acid | Negative |

| Blood Urea Nitrogen | Positive |

| Lymphocyte Count | Positive |

This table summarizes key findings illustrating how perchlorate exposure correlates with various biological markers.

Reactivity with Biological Molecules

This compound exhibits high reactivity, particularly in photochemical reactions. Studies have demonstrated that photolysis of porphyrin-iron(IV) diperchlorates produces highly reactive transients capable of undergoing oxo-transfer reactions. These reactions can insert into carbon-carbon double bonds or benzylic carbon-hydrogen bonds, indicating potential interactions with organic substrates in biological systems .

Environmental Impact on Human Health

A significant body of research has focused on the health effects of perchlorate exposure. One pivotal study highlighted that perchlorate disrupts thyroid hormone function, which is critical for metabolic regulation. Additionally, it was shown that individuals exposed to higher levels of perchlorate exhibited altered iron metabolism, further complicating their health status .

Catalytic Reduction Mechanisms

Recent advancements in catalytic chemistry have explored the use of iron catalysts for the reduction of perchlorate. A study demonstrated that iron-based catalysts could effectively reduce perchlorate concentrations in contaminated water, showcasing the dual role of iron in both environmental remediation and potential biological implications . This catalytic activity underscores the importance of iron compounds in both ecological and health-related contexts.

属性

IUPAC Name |

iron(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFMJXZQTNRXGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

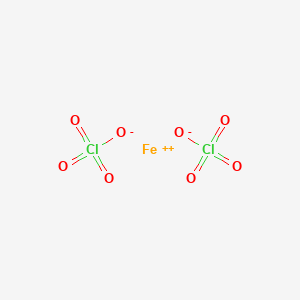

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890732 | |

| Record name | Iron(II) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: Light green odorless crystals; [MSDSonline] | |

| Record name | Ferrous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13933-23-8 | |

| Record name | Perchloric acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。